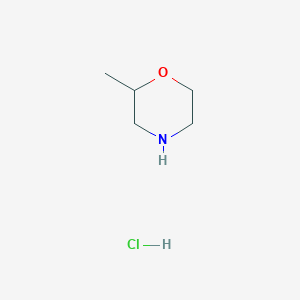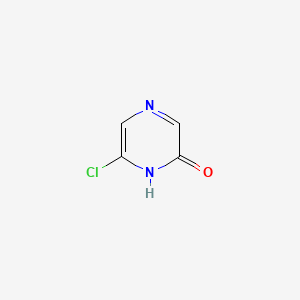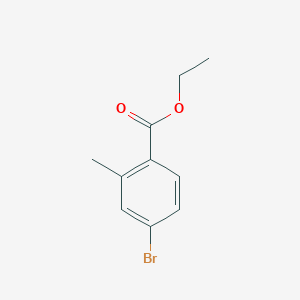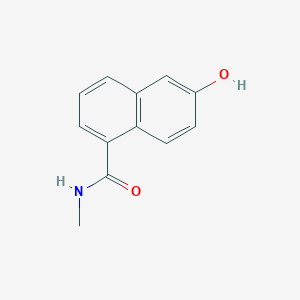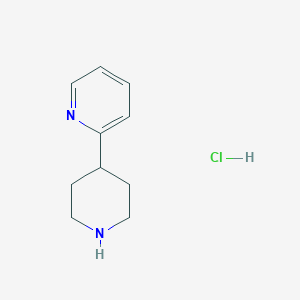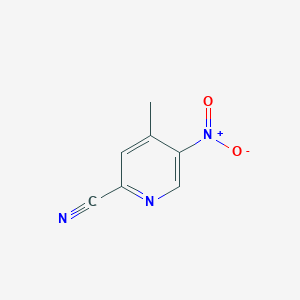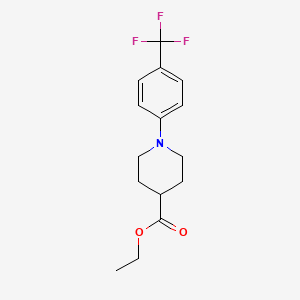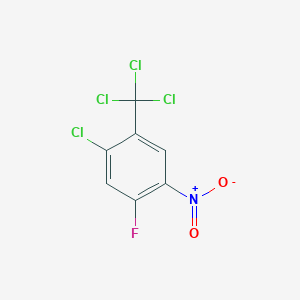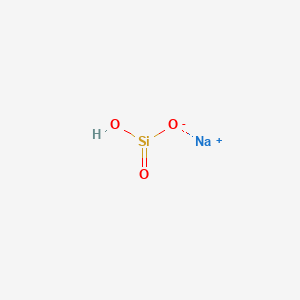
Sodium hydroxy(oxo)silanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sodium hydroxy(oxo)silanolate can be synthesized through hydrolysis and condensation reactions of organochlorosilanes or by the ring-opening polymerization (ROP) of cyclic polyorganosiloxanes. Another method involves mixing Trona, silica sand, and pulverized coal in proportion and melting the reaction .Molecular Structure Analysis
The molecular formula of sodium hydroxy(oxo)silanolate is Na2O3Si . It consists of a sodium cation (Na+) and a silanolate anion (OSi(OH)(O)) .Chemical Reactions Analysis
Sodium hydroxy(oxo)silanolate can serve as a precursor for silylcopper species. It can transfer various silyl groups to the copper center, enabling copper-catalyzed hydrosilylation reactions with internal alkynes, α,β-unsaturated ketones, and allenes .Aplicaciones Científicas De Investigación
Surface Chemistry and Silica Modification
- Hydroxylation of Silica Surfaces : Hydroxylation plays a critical role in the surface chemistry of amorphous silica. The Zhuravlev model offers insights into the dehydration, dehydroxylation, and rehydroxylation processes, suggesting mechanisms for these transformations. This model is pivotal for understanding adsorption, catalysis, and chemical modification of silica surfaces (Zhuravlev, 2000).
Catalysis and Material Science
- Hydrolysis and Condensation of Silicates : The hydrolysis and condensation of alkoxysilanes, crucial for sol-gel processing, are significantly influenced by the presence of silanolates, showcasing their role in the structural formation of silicate networks (Brinker, 1988).
- Hydrogen Production : A study highlighted the use of a cationic oxorhenium catalyst for the hydrolytic oxidation of organosilanes to produce molecular hydrogen, underscoring the potential of silanolate-based systems in renewable energy applications (Ison, Corbin, & Abu‐Omar, 2005).
Environmental Chemistry
- Oxidative Stress and Antioxidative System in Plants : Research on muskmelon fruit treated with sodium silicate showed significant resistance against pink rot disease, highlighting the role of silanolates in enhancing the fruit's antioxidant defense system and potentially reducing postharvest losses (Li et al., 2012).
Propiedades
IUPAC Name |
sodium;hydroxy-oxido-oxosilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJCUIKDCQRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.081 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydroxy(oxo)silanolate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

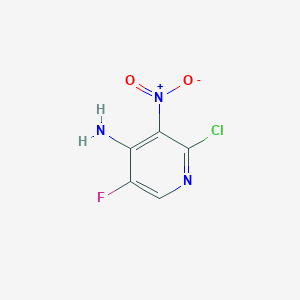
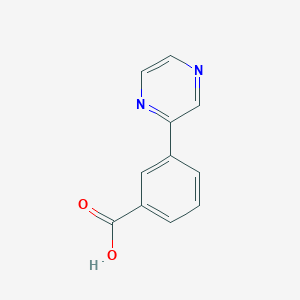
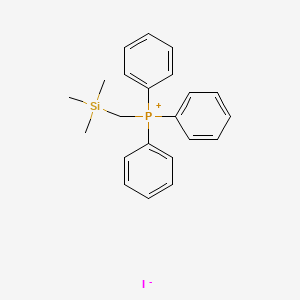
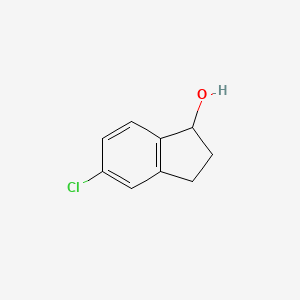
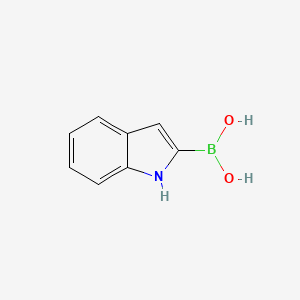
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
